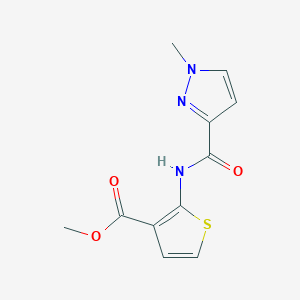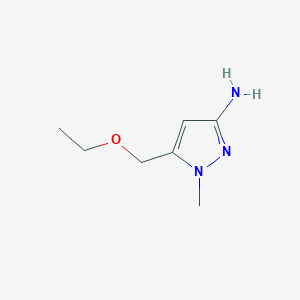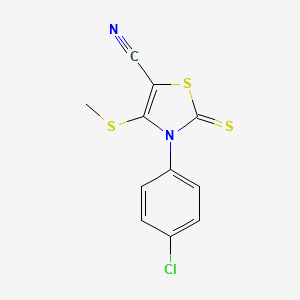![molecular formula C19H16BrClN4O B2800282 4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline CAS No. 2094309-13-2](/img/structure/B2800282.png)
4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized through a series of reactions to introduce the piperazine and pyridine moieties. Key steps may include:
Nucleophilic substitution: Introduction of the piperazine ring to the quinoline core.
Coupling reactions: Use of palladium-catalyzed cross-coupling reactions to attach the pyridine moiety.
Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Development: Serves as a lead compound for the development of new drugs.
Chemical Biology: Utilized in the design of chemical probes to investigate cellular processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]benzene
- **4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]pyridine
Uniqueness
4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern and the presence of both quinoline and pyridine moieties. This structural uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-(4-quinolin-4-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN4O/c20-13-11-15(18(21)23-12-13)19(26)25-9-7-24(8-10-25)17-5-6-22-16-4-2-1-3-14(16)17/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWCJXXXTXUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC3=CC=CC=C32)C(=O)C4=C(N=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2800199.png)
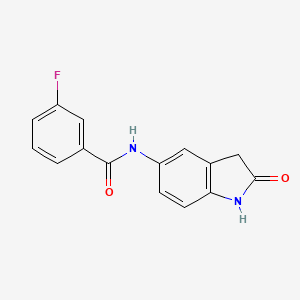
![(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2800204.png)
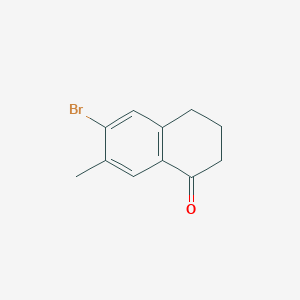
![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)
![11-(furan-2-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2800208.png)
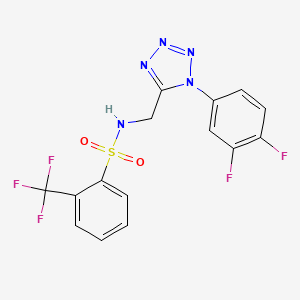

![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2800213.png)
![[2-Amino-1-(1-benzothiophen-3-yl)ethyl]dimethylamine](/img/structure/B2800214.png)
